3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-12-16(8-9-17(14)23-11-5-4-6-20(23)24)22-21(25)15-7-10-18(26-2)19(13-15)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVBAKGFOFAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4-dimethoxybenzoic acid with an amine derivative under acidic conditions.
Introduction of the Oxopiperidinyl Group: The oxopiperidinyl group is introduced via a nucleophilic substitution reaction, where the amine group on the benzamide reacts with a piperidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxopiperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Benzamide Derivatives
Substitution Patterns and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
*Predicted based on analogs in .
Key Observations:
- Methoxy Groups : The 3,4-dimethoxy configuration balances lipophilicity and solubility. Adding a third methoxy (as in 6n) increases lipophilicity but may reduce aqueous solubility .
- Oxopiperidinyl vs.
- Methyl Substitution : The 3-methyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to SAR trends observed in DNA gyrase inhibitors .
Biological Activity
3,4-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a benzamide core, methoxy groups, and a piperidinyl substituent, suggests diverse biological activities. This article reviews its biological activity based on existing research findings, synthetic routes, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 368.43 g/mol. The structure can be depicted as follows:
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it could function similarly to known anticoagulants like apixaban, potentially inhibiting factor Xa (FXa) and affecting the coagulation cascade by preventing the conversion of prothrombin to thrombin . This interaction may lead to reduced thrombin generation and subsequently inhibit platelet aggregation.
Anticoagulant Properties
Research indicates that this compound exhibits anticoagulant properties comparable to those of apixaban. The inhibition of FXa may provide therapeutic benefits in conditions requiring anticoagulation, such as atrial fibrillation or venous thromboembolism.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Initial studies suggest that it may exhibit significant activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.
Antioxidant Effects
Another area of interest is the compound's potential antioxidant activity. The presence of methoxy groups may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress and inflammation in biological systems.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on Anticoagulant Activity | Demonstrated significant inhibition of FXa activity in vitro, suggesting potential use in anticoagulation therapy. |
| Antimicrobial Screening | Showed efficacy against Gram-positive bacteria, indicating a promising avenue for antibiotic development. |
| Oxidative Stress Reduction | Exhibited antioxidant properties in cellular models, highlighting its potential in managing oxidative stress-related disorders. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Benzamide Core : Reacting 3,4-dimethoxybenzoic acid with an appropriate amine derivative under acidic conditions.
- Introduction of Oxopiperidinyl Group : Using nucleophilic substitution reactions with piperidinone derivatives.
- Final Coupling : Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the methyl-substituted phenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
